3-Mercapto-2-butanone

Descripción general

Descripción

3-Mercapto-2-butanone is a sulfur-containing flavor compound mainly found in meat and meat products . It is formed by the Maillard reaction between sugars and cysteine or thiamin, which are known precursors for meat-like flavorings .

Molecular Structure Analysis

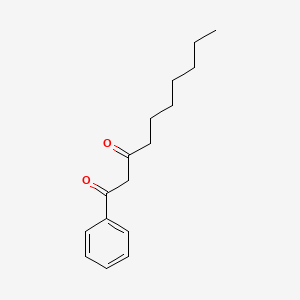

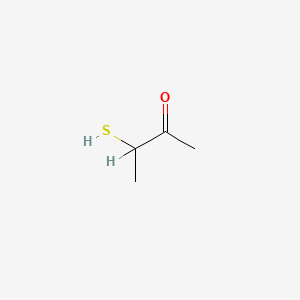

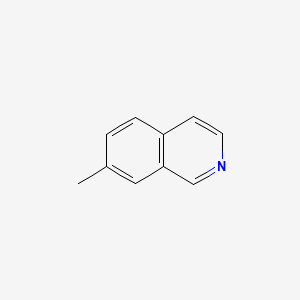

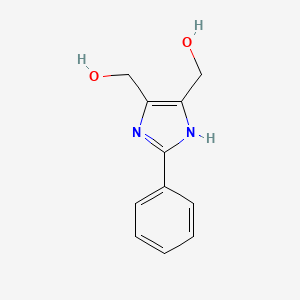

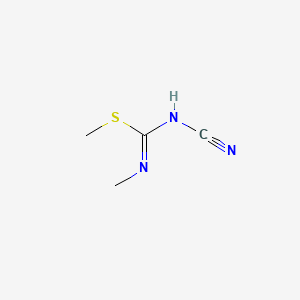

The molecular formula of this compound is C4H8OS . The molecular weight is 104.17 .Chemical Reactions Analysis

This compound is formed by the Maillard reaction between sugars and cysteine or thiamin . This reaction is a type of non-enzymatic browning involving an amino acid and a reducing sugar.Physical And Chemical Properties Analysis

This compound is a colorless to light yellow clear liquid . The specific gravity is 1.035 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Industria alimentaria: Mejora del sabor

La 3-Mercapto-2-butanone es un compuesto que contiene azufre que aporta un perfil de sabor cárnico y tostado a los productos alimenticios. Se utiliza particularmente para mejorar los sabores en la carne y los productos cárnicos, debido a su formación a través de la reacción de Maillard entre azúcares y aminoácidos como la cisteína o la tiamina . Esta reacción es esencial para desarrollar sabores complejos durante el proceso de cocción.

Investigación farmacéutica: Propiedades sensoriales

En farmacéutica, las propiedades organolépticas de la this compound se pueden utilizar para enmascarar sabores desagradables en medicamentos orales. Sus características cárnicas y sulfurosas a concentraciones muy bajas pueden ayudar a mejorar la palatabilidad de ciertos medicamentos .

Ciencia ambiental: Monitoreo de la contaminación

La firma química distintiva de la this compound la convierte en una candidata para monitorear la contaminación ambiental, especialmente en cuerpos de agua cerca de las instalaciones industriales de procesamiento de carne. Su presencia puede indicar niveles de contaminación y la efectividad de los procesos de tratamiento de residuos .

Síntesis química: Compuesto intermedio

Este compuesto sirve como intermedio en la síntesis de estructuras químicas más complejas. Su reactividad debido al grupo mercapto le permite participar en varias reacciones químicas, contribuyendo a la síntesis de nuevas moléculas para investigación y aplicaciones industriales .

Ciencia de los materiales: Odorante en polímeros

En la ciencia de los materiales, la this compound se puede incorporar a los polímeros para crear materiales con un perfil de olor específico. Esta aplicación es particularmente relevante en los materiales de embalaje donde el olor puede significar la calidad del producto o actuar como un marcador de seguridad .

Química analítica: Estándares de cromatografía

Debido a su índice de retención único en la cromatografía de gases, la this compound se utiliza como estándar para calibrar instrumentos y verificar la precisión de los métodos analíticos en química alimentaria y análisis ambiental .

Agricultura: Agente saborizante en la alimentación animal

En agricultura, este compuesto se está explorando como agente saborizante en la alimentación animal para mejorar la palatabilidad y potencialmente mejorar el consumo de alimento, lo que puede contribuir a mejores tasas de crecimiento y salud general del animal .

Biotecnología: Análisis sensorial en fermentación

Las aplicaciones biotecnológicas de la this compound incluyen el análisis sensorial en los procesos de fermentación. Su formación y concentración pueden ser indicadores críticos del progreso de la fermentación y el perfil de sabor final de los productos fermentados .

Safety and Hazards

3-Mercapto-2-butanone is classified as a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces; using only outdoors or in a well-ventilated area; wearing protective gloves, eye protection, and face protection; and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

3-Mercapto-2-butanone is a sulfur-containing flavor compound . It is primarily targeted at our olfactory receptors, contributing to the sensory perception of certain foods, particularly meat and meat products .

Mode of Action

The interaction of this compound with its targets involves binding to specific olfactory receptors in the nasal epithelium. This binding triggers a signal transduction pathway that results in the perception of specific flavors .

Biochemical Pathways

This compound is formed by the Maillard reaction between sugars and cysteine or thiamin . These are known precursors for meat-like flavorings. The Maillard reaction is a form of non-enzymatic browning involving an amino acid and a reducing sugar. The affected pathways involve the breakdown of sugars and amino acids during cooking, which leads to the formation of new flavor compounds like this compound .

Pharmacokinetics

As a flavor compound, it is likely that it is absorbed through the mucous membranes in the mouth and nose, distributed throughout the body, metabolized by the liver, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stimulation of olfactory receptors, leading to the perception of specific flavors. This compound contributes to the meaty, roasted, and sulfurous flavors often associated with cooked meats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other flavor compounds can enhance or diminish its perceived flavor. Additionally, factors such as temperature and pH can affect the stability of this compound .

Propiedades

IUPAC Name |

3-sulfanylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMPYCGSRHSSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866016 | |

| Record name | 2-Butanone, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless or pale yellow liquid, becomes cloudy after short storage | |

| Record name | 3-Mercapto-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in alcohol, ether, pyridine and aqueous alkalis | |

| Record name | 3-Mercapto-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.016 (20°) | |

| Record name | 3-Mercapto-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

40789-98-8 | |

| Record name | 3-Mercapto-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40789-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040789988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G79565PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)

![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)